6-Bromo-2-(thiophen-2-yl)imidazo[1,2-a]pyridin-3-amine
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Overview
Description
6-Bromo-2-(thiophen-2-yl)imidazo[1,2-a]pyridin-3-amine is a heterocyclic compound that belongs to the imidazo[1,2-a]pyridine family. This compound is characterized by the presence of a bromine atom at the 6th position, a thiophene ring at the 2nd position, and an amine group at the 3rd position of the imidazo[1,2-a]pyridine core. Imidazo[1,2-a]pyridines are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications .
Preparation Methods
The synthesis of 6-Bromo-2-(thiophen-2-yl)imidazo[1,2-a]pyridin-3-amine typically involves the condensation of an α-bromocarbonyl compound with 2-aminopyridine derivatives. This reaction is usually carried out in neutral or weakly basic organic solvents at elevated temperatures . Other methods include the use of solid support catalysts such as aluminum oxide or titanium tetrachloride . Industrial production methods may involve large-scale condensation reactions using optimized conditions to maximize yield and purity.
Chemical Reactions Analysis
6-Bromo-2-(thiophen-2-yl)imidazo[1,2-a]pyridin-3-amine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The bromine atom at the 6th position can be substituted with other functional groups using nucleophilic substitution reactions.
Cyclization: The compound can undergo intramolecular cyclization reactions to form more complex heterocyclic structures.
Scientific Research Applications
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Mechanism of Action
The mechanism of action of 6-Bromo-2-(thiophen-2-yl)imidazo[1,2-a]pyridin-3-amine involves its interaction with specific molecular targets and pathways. It is believed to interfere with cellular processes by binding to enzymes or receptors, thereby inhibiting their activity. For example, it may act as an inhibitor of cytochrome P450 enzymes, which are involved in drug metabolism . Additionally, the compound may interfere with cell cycle progression, leading to the inhibition of cancer cell growth .
Comparison with Similar Compounds
6-Bromo-2-(thiophen-2-yl)imidazo[1,2-a]pyridin-3-amine can be compared with other imidazo[1,2-a]pyridine derivatives, such as:
6-Chloro-2-(thiophen-2-yl)imidazo[1,2-a]pyridin-3-amine: Similar structure but with a chlorine atom instead of bromine.
6-Bromo-2-(phenyl)imidazo[1,2-a]pyridin-3-amine: Similar structure but with a phenyl ring instead of a thiophene ring.
6-Bromo-2-(methyl)imidazo[1,2-a]pyridin-3-amine: Similar structure but with a methyl group instead of a thiophene ring.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties compared to its analogues.
Properties
Molecular Formula |
C11H8BrN3S |
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Molecular Weight |
294.17 g/mol |
IUPAC Name |
6-bromo-2-thiophen-2-ylimidazo[1,2-a]pyridin-3-amine |
InChI |
InChI=1S/C11H8BrN3S/c12-7-3-4-9-14-10(8-2-1-5-16-8)11(13)15(9)6-7/h1-6H,13H2 |
InChI Key |
YDWWJCQYGSZZTL-UHFFFAOYSA-N |
Canonical SMILES |
C1=CSC(=C1)C2=C(N3C=C(C=CC3=N2)Br)N |
Origin of Product |
United States |
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